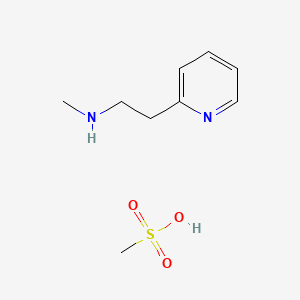

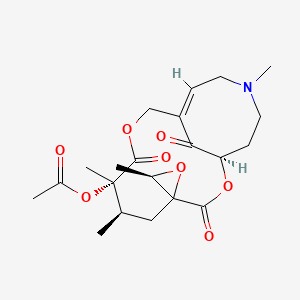

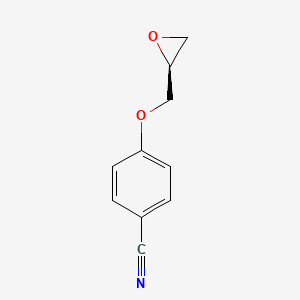

![molecular formula C12H14N2O B1609512 N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine CAS No. 857283-57-9](/img/structure/B1609512.png)

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

Descripción general

Descripción

“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a chemical compound with the CAS Number: 852431-02-8 . Its IUPAC name is N-methyl (5-phenyl-3-isoxazolyl)methanamine . The molecular weight of this compound is 188.23 .

Molecular Structure Analysis

The linear formula of “N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is C11 H12 N2 O . The InChI code for this compound is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Physical And Chemical Properties Analysis

“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a solid at room temperature . It has a boiling point of 66-68 degrees Celsius .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, are prevalent in many commercially available drugs due to their significant biological interest. The compound’s structure allows for the development of new eco-friendly synthetic strategies for isoxazole synthesis, which is crucial in expanding the drug-like chemical space .

Biological Activity Profiling

Compounds containing the isoxazole moiety have been associated with a wide range of biological activities. They serve as valuable scaffolds for synthesizing various derivatives, which are then screened for pharmacological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Neurological Research

The isoxazole structure is instrumental in neurological studies, particularly in the synthesis of compounds that can serve as neurotoxins or neuroprotective agents. Research into Parkinson’s disease models, for example, often utilizes compounds that can induce or prevent dopaminergic neuronal damage .

Catalysis and Chemical Synthesis

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine can be used in catalysis and synthetic chemistry research. Metal-free synthetic routes for the synthesis of isoxazoles are of particular interest due to their lower environmental impact and potential for creating diverse molecular libraries .

Sensing Applications

Isoxazole derivatives can be engineered to function as sensors due to their ability to bind selectively to certain biological targets. This makes them useful in the development of diagnostic tools and biosensors .

Nanocatalysis and Drug Delivery

The compound’s framework is also being explored in the field of nanocatalysis and drug delivery systems. Its structural versatility allows for the creation of nanoparticles that can be used to catalyze reactions or deliver drugs in a controlled manner .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N-methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(8-13-2)12(14-15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMWBRRLWLUKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428154 | |

| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

CAS RN |

857283-57-9 | |

| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

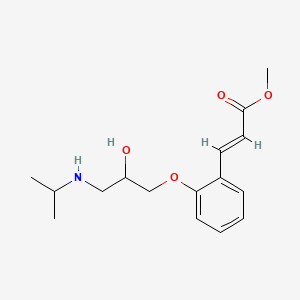

![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)

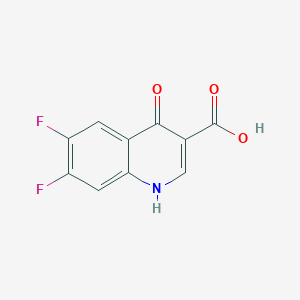

![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)